Cas no 1286697-27-5 (3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea)

3-5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea is a heterocyclic urea derivative featuring a fused oxadiazole and dimethylfuran moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, which may confer bioactivity in medicinal chemistry applications. The oxadiazole ring contributes to stability and hydrogen-bonding capacity, while the phenylurea segment enhances binding affinity in target interactions. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. The presence of the dimethylfuran group may influence solubility and metabolic stability, broadening its utility in drug discovery. Suitable for controlled experimental use under laboratory conditions.
3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea structure
1286697-27-5 structure
Product Name:3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea
CAS No:1286697-27-5
MF:C15H14N4O3
MW:298.296662807465
CID:6104077
PubChem ID:52416699
Update Time:2025-10-23

3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea
    • 1-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea
    • F5947-0324
    • 1-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
    • 3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea
    • 1286697-27-5
    • AKOS024528061
    • Inchi: 1S/C15H14N4O3/c1-9-8-12(10(2)21-9)13-18-19-15(22-13)17-14(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,19,20)
    • InChI Key: DURHZQLWRMNQCK-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C2=NN=C(NC(NC3C=CC=CC=3)=O)O2)=C1C

Computed Properties

  • Exact Mass: 298.10659032g/mol
  • Monoisotopic Mass: 298.10659032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 93.2Ų

3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea Pricemore >>

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3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea Related Literature

Additional information on 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea

Recent Advances in the Study of 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea (CAS: 1286697-27-5)

The compound 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea (CAS: 1286697-27-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic urea derivative, characterized by its unique oxadiazole and furan moieties, has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Studies have demonstrated its ability to selectively target specific kinases involved in inflammatory and proliferative pathways, making it a promising candidate for the treatment of diseases such as cancer and autoimmune disorders. The compound's structural features, including the 1,3,4-oxadiazol-2-yl and phenylurea groups, are believed to contribute to its high binding affinity and selectivity.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea exhibited potent inhibitory activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. Furthermore, the compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.

Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary data suggest that it may modulate key pathways involved in neuroinflammation and oxidative stress, which are hallmarks of conditions such as Alzheimer's and Parkinson's diseases. Researchers are currently exploring its neuroprotective effects in animal models, with promising early results.

Despite these advancements, challenges remain in the development of 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea. Issues such as off-target effects, toxicity profiles, and scalability of synthesis need to be addressed in future studies. However, the compound's unique chemical structure and broad biological activity make it a valuable subject for ongoing research.

In conclusion, 3-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1-phenylurea (CAS: 1286697-27-5) represents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological profile and potential applications across various disease areas underscore the importance of continued investigation. Future studies should focus on optimizing its properties and advancing it through preclinical and clinical development stages.

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